molecular formula C13H16FNO4 B6643498 (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid

(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid

Cat. No.: B6643498
M. Wt: 269.27 g/mol
InChI Key: QCLWYOHEEAVSAT-NSHDSACASA-N
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Description

(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a fluoro-substituted benzoyl group and a methoxy group attached to an amino acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of the 2-fluoro-4-methoxybenzoyl chloride by reacting 2-fluoro-4-methoxybenzoic acid with thionyl chloride under reflux conditions.

    Coupling Reaction: The benzoyl chloride intermediate is then reacted with an amino acid derivative, such as L-valine, in the presence of a base like triethylamine to form the desired amide bond.

    Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: The fluoro group in the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (2S)-2-[(2-chloro-4-methoxybenzoyl)amino]-3-methylbutanoic acid
  • (2S)-2-[(2-bromo-4-methoxybenzoyl)amino]-3-methylbutanoic acid
  • (2S)-2-[(2-iodo-4-methoxybenzoyl)amino]-3-methylbutanoic acid

Comparison:

  • Uniqueness: The presence of the fluoro group in (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo analogs.
  • Reactivity: The fluoro-substituted compound may exhibit different reactivity patterns in chemical reactions, making it suitable for specific applications where other halogen-substituted compounds may not be as effective.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-7(2)11(13(17)18)15-12(16)9-5-4-8(19-3)6-10(9)14/h4-7,11H,1-3H3,(H,15,16)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLWYOHEEAVSAT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=C(C=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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